Flurenol (CAS 467-69-6), also known as 9-hydroxyfluorene-9-carboxylic acid or flurecol, is a synthetic morphactin and a highly versatile building block in both agrochemical research and organic synthesis [1]. Characterized by its dual functionalization—a hydroxyl group and a carboxylic acid at the 9-position of a fluorene core—it serves as a critical intermediate for synthesizing esterified plant growth regulators (such as flurenol-butyl) and complex organometallic compounds, including hexameric organooxotin prismanes . In procurement contexts, its value lies in its specific functional group availability, moderate aqueous solubility (36.5 mg/L at 20 °C), and its distinct physiological profile as a growth inhibitor acting via ABA/ethylene pathways rather than classic auxin transport inhibition [1].
Substituting Flurenol with its esterified derivatives (e.g., flurenol-butyl) or related fluorene analogs (e.g., 9-fluorenol or chlorflurenol) fundamentally disrupts both chemical synthesis and biological assay outcomes. In synthetic workflows, the free carboxylic acid group of Flurenol is strictly required for metal coordination (e.g., organotin complexes) and targeted esterification; 9-fluorenol lacks this carboxylate entirely, rendering it useless for these reactions . In biological and agrochemical applications, replacing Flurenol with chlorflurenol introduces a 2-chloro substituent that alters the molecule's electronic properties and binding affinity, while substituting with classic auxin transport inhibitors like naptalam shifts the physiological response from necrosis to epinasty[1]. Consequently, precise procurement of the free acid is mandatory for reproducible ligand synthesis and baseline structure-activity relationship (SAR) studies.
In the synthesis of complex organometallic structures, the dual functionality of the 9-position is critical. Flurenol provides both a hydroxyl and a carboxylic acid group, which allows it to act as a bridging ligand in the synthesis of hexameric organooxotin prismanes . In contrast, 9-fluorenol lacks the carboxylic acid moiety entirely, making it chemically incapable of forming these carboxylate-bridged metal complexes .
| Evidence Dimension | Reactive coordinating groups at the 9-position |
| Target Compound Data | Both -OH and -COOH present (enables prismane formation) |
| Comparator Or Baseline | 9-Fluorenol: Only -OH present (fails to form carboxylate bridges) |
| Quantified Difference | 100% loss of carboxylate coordination capacity in the analog |
| Conditions | Organometallic synthesis workflows (e.g., organooxotin complexation) |
Buyers synthesizing fluorescent dyes or organometallic frameworks must procure the free acid to ensure successful ligand binding.
The chemical form of the morphactin dictates its formulation requirements. Flurenol, as a free acid, exhibits a measurable aqueous solubility of 36.5 mg/L at 20 °C (pH 7) [1]. Its esterified derivative, flurenol-butyl, is highly lipophilic and practically insoluble in water, requiring entirely different, non-polar solvent systems or aggressive emulsifiers for stable formulation [1].
| Evidence Dimension | Aqueous solubility at 20 °C |
| Target Compound Data | 36.5 mg/L (pH 7) |
| Comparator Or Baseline | Flurenol-butyl: Practically insoluble / highly lipophilic |
| Quantified Difference | Orders of magnitude higher aqueous solubility for the free acid |
| Conditions | Standard aqueous solvent systems at 20 °C, pH 7 |
Determines the selection of solvent matrices and surfactants in both agricultural formulations and in vitro biological assays.
While often grouped broadly with plant growth regulators, Flurenol exhibits a distinct mechanism of action compared to classic Auxin Transport Inhibitors (ATIs). According to HRAC classifications, Flurenol induces growth inhibition and necrosis primarily via ABA and ethylene regulation [1]. In contrast, classic ATIs like naptalam induce distinct epinastic symptoms through direct auxin transport inhibition [1].
| Evidence Dimension | Primary herbicidal symptomology and pathway |
| Target Compound Data | Necrosis / growth inhibition (ABA/ethylene pathway) |
| Comparator Or Baseline | Naptalam: Epinasty (Direct Auxin Transport Inhibition) |
| Quantified Difference | Complete divergence in primary physiological symptomology |
| Conditions | In vivo plant growth regulation and herbicidal screening assays |
Ensures researchers procure the correct reference standard for studying specific hormonal pathways rather than generic auxin transport.
For baseline structure-activity relationship (SAR) studies, the presence of halogens significantly alters a molecule's electronic and steric profile. Flurenol features an unsubstituted fluorene core, providing a true baseline for morphactin activity [1]. Its close analog, chlorflurenol, contains a chlorine atom at the 2-position, which shifts the electronic distribution and alters binding kinetics in receptor assays [1].
| Evidence Dimension | Aromatic ring substitution |
| Target Compound Data | 0 halogens (unsubstituted fluorene core) |
| Comparator Or Baseline | Chlorflurenol: 1 halogen (2-chloro substitution) |
| Quantified Difference | 1 additional halogen atom, altering steric bulk and electronegativity |
| Conditions | Baseline structure-activity relationship (SAR) and receptor binding assays |
Procurement of the non-halogenated free acid is essential for establishing an accurate, unperturbed baseline in comparative morphactin studies.
Due to its adjacent hydroxyl and carboxylic acid groups, Flurenol is uniquely suited as a bridging ligand for synthesizing complex organometallic structures, such as hexameric organooxotin prismanes. It is the mandatory starting material for these workflows, as esterified or decarboxylated analogs cannot provide the necessary coordination sites.
Flurenol serves as the direct synthetic precursor for commercial agricultural products like flurenol-butyl and flurenol-methyl [1]. Industrial buyers procure the free acid to perform controlled esterification reactions under acidic catalysis, ensuring high-purity yields of the target lipophilic herbicides.
Because it operates via ABA and ethylene regulation rather than classic auxin transport inhibition, Flurenol is an essential reference standard in plant physiology assays [2]. Researchers use it to differentiate necrotic growth inhibition pathways from the epinastic responses triggered by classic ATIs like naptalam.
In structure-activity relationship studies evaluating the impact of halogenation on morphactin efficacy, Flurenol is utilized as the critical zero-halogen control [3]. It allows researchers to precisely quantify the steric and electronic contributions of the 2-chloro substitution found in analogs like chlorflurenol.
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